molecular formula C20H27NO6 B3060424 Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- CAS No. 35146-75-9

Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-

Cat. No.: B3060424
CAS No.: 35146-75-9
M. Wt: 377.4 g/mol
InChI Key: VWAPAZBPOSWCSD-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of multiple methoxy groups attached to the benzylamine structure, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzylamine, 3,4,5,3’,4’,5’-hexamethoxy- can be synthesized through the reaction of benzyl chloride and liquid ammonia in ethanol . This method involves the nucleophilic substitution of the chlorine atom in benzyl chloride by the amine group from ammonia, resulting in the formation of dibenzylamine. The addition of methoxy groups can be achieved through further methylation reactions using appropriate reagents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of dibenzylamine, 3,4,5,3’,4’,5’-hexamethoxy- typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Dibenzylamine, 3,4,5,3’,4’,5’-hexamethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH).

Major Products

The major products formed from these reactions include various substituted derivatives of dibenzylamine, which can have different functional groups such as nitroso, nitro, or additional methoxy groups.

Scientific Research Applications

Dibenzylamine, 3,4,5,3’,4’,5’-hexamethoxy- has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.

    Biology: The compound has been studied for its potential biological activity, including anticonvulsant and antiproliferative properties.

    Medicine: Research has explored its potential use in developing new antitumor drugs and other therapeutic agents.

    Industry: It is used in the production of rubber accelerators and other industrial chemicals.

Mechanism of Action

The mechanism by which dibenzylamine, 3,4,5,3’,4’,5’-hexamethoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. For example, its anticonvulsant properties are attributed to its ability to block NMDA-evoked currents in a concentration and voltage-dependent manner . This interaction can modulate neurotransmitter activity and reduce seizure susceptibility.

Comparison with Similar Compounds

Similar Compounds

    Dibenzylamine: The parent compound without methoxy groups.

    N,N-Dibenzylamine: A derivative with two benzyl groups attached to the nitrogen atom.

    Benzylamine: A simpler amine with a single benzyl group.

Uniqueness

Dibenzylamine, 3,4,5,3’,4’,5’-hexamethoxy- is unique due to the presence of multiple methoxy groups, which can enhance its chemical reactivity and biological activity compared to its simpler analogs. These methoxy groups can influence the compound’s solubility, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO6/c1-22-15-7-13(8-16(23-2)19(15)26-5)11-21-12-14-9-17(24-3)20(27-6)18(10-14)25-4/h7-10,21H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAPAZBPOSWCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188641
Record name Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35146-75-9
Record name Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035146759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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